N-Desmethyl Dapoxetine HCl
Description
Properties
CAS No. |
157166-71-7 |
|---|---|
Molecular Formula |
C20H22ClNO |
Molecular Weight |
327.86 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Pathway Elucidation of N Desmethyl Dapoxetine Hcl
Synthesis of N-Desmethyl Dapoxetine (B195078) HCl as a Reference Standard
A primary application of synthetically prepared N-Desmethyl Dapoxetine HCl is its use as a reference standard in analytical chemistry. As a known metabolite of Dapoxetine, it is also considered a process-related impurity that must be monitored during drug manufacturing. scispace.com Its availability is crucial for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control of Dapoxetine active pharmaceutical ingredients (APIs) and finished products. scispace.com By using a certified reference standard, analysts can accurately identify and quantify the presence of N-Desmethyl Dapoxetine, ensuring the purity and safety of the pharmaceutical product. scispace.com
Derivatization of this compound for Advanced Studies
N-Desmethyl Dapoxetine serves as a key precursor for the synthesis of derivatized molecules used in advanced research, particularly in pharmacokinetic studies and neuroimaging.
Isotopically labeled compounds are indispensable tools in drug development and metabolism studies. medchemexpress.com N-Desmethyl Dapoxetine has been synthesized with stable isotopes, most commonly deuterium (B1214612) (D or ²H), to serve as an internal standard for quantitative bioanalysis using mass spectrometry (MS). medchemexpress.comveeprho.com
Deuterium-labeled N-Desmethyl Dapoxetine, such as the d3 or d7 analogs, improves the accuracy of liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of Dapoxetine and its metabolites in biological matrices like plasma. veeprho.comnih.gov
Another critical application is the synthesis of radiolabeled compounds for imaging studies. N-Desmethyl Dapoxetine is the direct precursor for the synthesis of [¹¹C]Dapoxetine. nih.gov This involves the methylation of the secondary amine of N-Desmethyl Dapoxetine using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govvulcanchem.com The resulting [¹¹C]Dapoxetine is used as a radiotracer in Positron Emission Tomography (PET) studies to investigate the biodistribution and binding of the drug in the brain. nih.gov
The table below lists some of the isotopically labeled derivatives of N-Desmethyl Dapoxetine.
| Labeled Compound | Isotope | Application | Reference |
| (Rac)-N-desmethyl Dapoxetine-d7 HCl | Deuterium (d7) | Internal standard for analytical and pharmacokinetic research. medchemexpress.comveeprho.com | |
| rac N-Demethyl Dapoxetine D3 HCl | Deuterium (d3) | Internal standard for analytical method development and validation. clearsynth.comsynzeal.com | |
| [¹¹C]Dapoxetine HCl | Carbon-11 (¹¹C) | Radiotracer for PET imaging studies. nih.govvulcanchem.com |
Metabolic Pathways and Biotransformation of N Desmethyl Dapoxetine Hcl
Enzymatic Pathways Involved in the Formation and Further Metabolism of N-Desmethyl Dapoxetine (B195078) HCl
The formation of N-Desmethyl Dapoxetine from Dapoxetine is a crucial step in its metabolism, catalyzed by a concert of enzymatic activities. This initial demethylation, along with subsequent metabolic transformations of N-Desmethyl Dapoxetine, is primarily governed by Phase I and Phase II metabolic enzymes.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in N-Demethylation
The N-demethylation of Dapoxetine to yield N-Desmethyl Dapoxetine is a Phase I metabolic reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. vulcanchem.com In vitro studies using human liver, kidney, and intestinal microsomes have identified CYP2D6 and CYP3A4 as the principal isoforms responsible for this biotransformation. medsinfo.com.aurwandafda.gov.rwkarger.com The involvement of these enzymes highlights the potential for drug-drug interactions, as inhibitors of CYP2D6 and CYP3A4 can significantly increase the exposure to both Dapoxetine and N-Desmethyl Dapoxetine. medsinfo.com.aumpa.se The relative contribution of these enzymes can be influenced by an individual's genetic makeup, particularly concerning CYP2D6 polymorphisms, which can affect the rate of metabolism. mims.com
Other Metabolic Enzymes and Their Activities
Beyond the major pathways involving CYP2D6, CYP3A4, and FMO1, other CYP isoforms such as CYP2C9 and CYP2C19 have been noted to have a minor role in the metabolism of Dapoxetine. nafdac.gov.ng The extensive metabolism of Dapoxetine suggests a complex interplay between various enzyme systems in both the liver and kidneys. vulcanchem.comresearchgate.net
Identification of Novel Metabolites of N-Desmethyl Dapoxetine HCl
Following its formation, N-Desmethyl Dapoxetine undergoes further biotransformation, leading to a variety of secondary metabolites. These transformations, primarily Phase I and Phase II reactions, aim to increase the water solubility of the compound to facilitate its excretion from the body.
Hydroxylation and N-Oxidation Pathways of this compound
Hydroxylation, particularly of the naphthyl ring, is a key metabolic pathway for Dapoxetine and its metabolites. medex.com.bd While specific studies focusing solely on the hydroxylation of N-Desmethyl Dapoxetine are limited, it is a plausible subsequent metabolic step. N-oxidation is another significant pathway in the biotransformation of Dapoxetine, leading to Dapoxetine-N-oxide. medex.com.bdmedsinfo.com.au It is conceivable that N-Desmethyl Dapoxetine could also undergo N-oxidation. Research has identified eleven biotransformation products of dapoxetine, including eight previously unreported metabolites, with N-dealkylation, hydroxylation, N-oxidation, and dearylation being the primary metabolic reactions. researchgate.net
Glucuronidation and Sulfation of this compound
Glucuronidation and sulfation are crucial Phase II conjugation reactions that follow the initial Phase I metabolism of Dapoxetine and its metabolites. medex.com.bdmedsinfo.com.au These processes involve the addition of glucuronic acid or a sulfate (B86663) group to the metabolites, rendering them more water-soluble and readily excretable in the urine. medex.com.bd Metabolites of Dapoxetine, including hydroxylated derivatives of N-Desmethyl Dapoxetine, are conjugated to form glucuronides and sulfates. For instance, M23 (OH-DED glucuronide No. 2) and M28 (OH-DDD-sulfate) have been identified as metabolites in urine.
Table of Enzymes Involved in the Metabolism of the Parent Compound, Dapoxetine
| Enzyme Family | Specific Enzyme | Role in Metabolism |
| Cytochrome P450 | CYP2D6 | Major role in N-demethylation of Dapoxetine to N-Desmethyl Dapoxetine. medsinfo.com.aukarger.com |
| Cytochrome P450 | CYP3A4 | Major role in N-demethylation of Dapoxetine to N-Desmethyl Dapoxetine. medsinfo.com.aukarger.com |
| Flavin-Containing Monooxygenase | FMO1 | Primarily involved in the N-oxidation of Dapoxetine. medsinfo.com.aumpa.se |
| Cytochrome P450 | CYP2C9 | Minor role in Dapoxetine metabolism. nafdac.gov.ng |
| Cytochrome P450 | CYP2C19 | Minor role in Dapoxetine metabolism. |
Table of Identified Metabolites of the Parent Compound, Dapoxetine
| Metabolite | Formation Pathway |
| N-Desmethyl Dapoxetine | N-demethylation of Dapoxetine. vulcanchem.com |
| Didesmethyl Dapoxetine | Further N-demethylation. mpa.se |
| Dapoxetine-N-oxide | N-oxidation of Dapoxetine. medsinfo.com.au |
| Hydroxylated Metabolites | Hydroxylation of the naphthyl ring. medex.com.bd |
| Glucuronide Conjugates | Glucuronidation of Phase I metabolites. medex.com.bd |
| Sulfate Conjugates | Sulfation of Phase I metabolites. medex.com.bd |
Comparative Metabolic Profiling of Dapoxetine and this compound in In Vitro Systems
N-Desmethyl Dapoxetine, also known as desmethyldapoxetine, is a principal active metabolite of dapoxetine. vulcanchem.commedsinfo.com.aunafdac.gov.ng Its formation occurs primarily through N-demethylation, a phase I metabolic reaction catalyzed predominantly by cytochrome P450 enzymes CYP3A4 and CYP2D6 in the liver. vulcanchem.commedsinfo.com.aunafdac.gov.ngnafdac.gov.ngrwandafda.gov.rwjapsonline.comnih.govresearchgate.net In vitro studies using human liver microsomes demonstrate that the formation of N-Desmethyl Dapoxetine is a rapid process, with significant amounts detected within 30 to 60 minutes of incubation with dapoxetine. vulcanchem.com
While N-Desmethyl Dapoxetine and another metabolite, didesmethyldapoxetine, constitute less than 3% of the total drug-related materials found circulating in plasma in vivo, in vitro functional studies highlight their pharmacological significance. medsinfo.com.aunafdac.gov.ngnafdac.gov.ng Research indicates that N-Desmethyl Dapoxetine is equipotent to its parent compound, dapoxetine, in its primary mechanism of action: the inhibition of the serotonin (B10506) (5-HT) reuptake transporter. nafdac.gov.ngmpa.se Didesmethyldapoxetine, the secondary demethylated metabolite, exhibits approximately 50% of dapoxetine's potency. medsinfo.com.aunafdac.gov.ngmpa.se In contrast, another major metabolite formed through a different pathway, dapoxetine-N-oxide, is considered inactive or only weakly active. medsinfo.com.aunafdac.gov.ngjapsonline.commpa.se
Genetic variations in metabolic enzymes can significantly alter the metabolic profile of dapoxetine. A study investigating 22 novel variants of the CYP2D6 enzyme demonstrated a wide range of effects on the formation of N-Desmethyl Dapoxetine. nih.gov Compared to the wild-type enzyme (CYP2D6*1), the intrinsic clearance (Vmax/Km) for the demethylation pathway was altered in most variants. For twenty of the variants studied, there was a decrease in relative clearance, ranging from approximately 20% to 91%. nih.gov This highlights how individual genetic differences can lead to substantial variability in the rate at which N-Desmethyl Dapoxetine is formed.
Below is a comparative table of the in vitro potency of dapoxetine and its key metabolites at the human serotonin reuptake transporter.
| Compound | Potency Relative to Dapoxetine | Primary Forming Enzymes |
| Dapoxetine | 100% (Baseline) | N/A |
| N-Desmethyl Dapoxetine | ~100% (Equipotent) | CYP2D6, CYP3A4 |
| Didesmethyldapoxetine | ~50% | CYP2D6, CYP3A4 |
| Dapoxetine-N-Oxide | Weakly active / Inactive | FMO1, CYP enzymes |
This table provides an interactive summary of the comparative pharmacological activity based on in vitro functional studies.
In Vitro Models for Metabolic Studies of this compound (e.g., Microsomal Assays, Hepatocyte Cultures)
The characterization of this compound and its formation from dapoxetine relies heavily on various in vitro models that simulate hepatic metabolism. These systems allow for detailed investigation into biotransformation pathways and enzyme kinetics.
Microsomal Assays
Human liver microsomes (HLMs) are the most extensively utilized in vitro tool for studying the metabolism of dapoxetine. vulcanchem.commedsinfo.com.aunafdac.gov.ngrwandafda.gov.rwjapsonline.commpa.se These subcellular fractions contain a high concentration of the cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) responsible for phase I metabolism.
Key applications of microsomal assays in the study of dapoxetine and N-Desmethyl Dapoxetine include:
Metabolite Identification: Incubation of dapoxetine with HLMs has been fundamental in identifying N-Desmethyl Dapoxetine as a major metabolite alongside others like dapoxetine-N-oxide and didesmethyldapoxetine. medsinfo.com.aunafdac.gov.ng
Enzyme Contribution: By using specific chemical inhibitors or antibodies for different CYP enzymes within the HLM matrix, researchers have pinpointed CYP3A4 and CYP2D6 as the primary catalysts for N-demethylation. japsonline.comnih.gov
Enzyme Kinetics: Microsomal assays are used to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the formation of N-Desmethyl Dapoxetine. nih.gov This data provides insight into the efficiency of the metabolic conversion and how it might be affected by drug concentration.
Recombinant Enzyme Systems: To further specify enzyme roles, studies employ microsomes from insect or other cell lines that have been engineered to express a single, specific human CYP enzyme (e.g., recombinant CYP2D6 or CYP3A4). nih.gov This allows for the unambiguous characterization of each enzyme's catalytic activity towards dapoxetine without interference from other enzymes.
The table below summarizes findings from various in vitro metabolic systems.
| In Vitro Model | Key Finding |
| Human Liver Microsomes | Identified N-demethylation (to N-Desmethyl Dapoxetine) and N-oxidation as primary metabolic pathways. medsinfo.com.aunafdac.gov.ng |
| Recombinant CYP Enzymes | Confirmed CYP2D6 and CYP3A4 are the main enzymes responsible for N-demethylation. nih.gov |
| Cultured Human Hepatocytes | Used to assess the potential for dapoxetine to induce the expression of metabolic enzymes. |
| Intestinal Microsomes | Indicate that metabolism can also occur in the intestine, contributing to first-pass effect. medsinfo.com.aunafdac.gov.ngrwandafda.gov.rw |
This interactive table outlines the primary in vitro models and their contributions to understanding N-Desmethyl Dapoxetine metabolism.
Hepatocyte Cultures
Primary human hepatocyte cultures represent a more complex and physiologically relevant in vitro model compared to microsomes. As intact cells, they contain a full complement of phase I and phase II metabolic enzymes, as well as the necessary cofactors and transporters, allowing for the study of the complete metabolic cascade of a drug.
In the context of dapoxetine metabolism, cultured human hepatocytes have been used to evaluate the potential for enzyme induction. One study found that exposing cultured human hepatocytes to dapoxetine for two days did not result in the induction of several key CYP enzymes. This type of study is crucial for predicting how chronic exposure to a drug might alter its own metabolism or the metabolism of other co-administered drugs. While less common than microsomal assays for initial metabolite profiling, hepatocyte cultures provide a more integrated view of a compound's metabolic fate.
Preclinical Pharmacological Investigations of N Desmethyl Dapoxetine Hcl
Receptor Binding Affinity and Selectivity of N-Desmethyl Dapoxetine (B195078) HCl
N-Desmethyl Dapoxetine HCl, much like its parent compound, functions as a reuptake inhibitor, targeting monoamine transporters. vulcanchem.com Its mechanism of action is centered on its ability to bind to these transporters, thereby blocking the reuptake of specific neurotransmitters in the synaptic cleft.
The primary pharmacological target of this compound is the serotonin (B10506) transporter (SERT). The compound is a potent inhibitor of serotonin reuptake. By blocking SERT, it potentiates the activity of the neurotransmitter serotonin. vulcanchem.com While some research describes its potency as "moderate," other in vitro binding studies indicate that N-desmethyl dapoxetine is equipotent to the parent compound, dapoxetine. nafdac.gov.ng
In addition to its potent effects on the serotonin transporter, this compound also interacts with the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). vulcanchem.com However, its affinity for these transporters is considerably lower than for SERT. Research indicates a low affinity for the norepinephrine transporter and a very low affinity for the dopamine transporter. This selectivity profile, with a strong preference for SERT, is a defining characteristic of its pharmacological action.
Serotonin Transporter Inhibition Potency of this compound
Comparative Pharmacological Activity of this compound vs. Parent Compound (Dapoxetine)
When comparing N-Desmethyl Dapoxetine to its parent compound, Dapoxetine, a similar pharmacological profile emerges, though with some reported differences in potency. Both compounds are selective serotonin reuptake inhibitors (SSRIs). nih.gov
Dapoxetine is a potent inhibitor of the human serotonin transporter, with studies showing an IC50 value of 1.12 nM. nih.gov Its inhibitory effect on the norepinephrine and dopamine transporters is substantially weaker, with IC50 values of 202 nM and 1720 nM, respectively. nih.gov This demonstrates a clear order of potency: 5-HT > norepinephrine ≫ dopamine. nih.govvulcanchem.com
Mechanistic Studies of this compound Action in Cellular and Subcellular Systems
To elucidate the precise mechanisms of action, N-Desmethyl Dapoxetine has been studied in various in vitro systems that model the neuronal environment.
Rat brain synaptosomes serve as a valuable preclinical model for studying the effects of neuroactive compounds on synaptic function. nih.gov Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake, storage, and release. nih.gov Studies on other serotonin and norepinephrine reuptake inhibitors, such as N-Desmethyl Venlafaxine, have utilized rat synaptosomal preparations to determine their IC50 values for transporter inhibition. medchemexpress.com This methodology allows for direct measurement of a compound's ability to block neurotransmitter reuptake at the presynaptic terminal. While specific published studies focusing exclusively on N-Desmethyl Dapoxetine in this system are not detailed in available literature, it represents a standard and essential methodology for characterizing the mechanistic action of such compounds. nih.gov
A more refined approach to understanding transporter interaction involves the use of human cell lines that have been genetically engineered to express specific human neurotransmitter transporters, such as hSERT, hNET, and hDAT. This method was employed to determine the inhibition constants (Ki) and activity (IC50) of the parent compound, Dapoxetine. nih.gov These cellular systems allow for the precise characterization of a drug's affinity and potency for each specific human transporter in isolation, free from the complexities of a whole brain tissue preparation. It is through such in vitro binding and transporter studies in cellular systems that the equipotent nature of N-Desmethyl Dapoxetine to Dapoxetine at the serotonin transporter was likely determined. nafdac.gov.ng
Platelet Serotonin Uptake Inhibition Studies
The primary mechanism by which this compound is understood to influence serotonergic systems is through the potent inhibition of the serotonin transporter (SERT). This action is the direct pharmacological basis for inhibiting serotonin uptake into platelets, a commonly used peripheral marker for central nervous system serotonin reuptake activity.
In vitro studies have established that N-Desmethyl Dapoxetine (DED) is a potent inhibitor of the serotonin transporter. nafdac.gov.ng Research indicates that DED is equipotent to its parent compound, Dapoxetine. nafdac.gov.ngmedsinfo.com.au This equipotency is demonstrated by its strong binding affinity and inhibition of the serotonin transporter. nafdac.gov.ng One study reported the inhibitory concentration (IC50) for N-Desmethyl Dapoxetine at the serotonin transporter to be less than 1.0 nM, comparable to Dapoxetine's IC50 of 1.12 nM. nafdac.gov.ng This high affinity and potent inhibition of the SERT protein effectively blocks the reuptake of serotonin, a mechanism that is presumed to be active in platelets. nafdac.gov.ng
In Vitro and Ex Vivo Pharmacodynamic Characterization of this compound
The pharmacodynamic profile of this compound has been characterized through various preclinical investigations, confirming its role as a major active metabolite of Dapoxetine. tmda.go.tzrwandafda.gov.rwmdpi.com
In Vitro Characterization
In vitro functional and binding assays have been pivotal in elucidating the pharmacodynamic properties of this compound. These studies confirm that it is a potent and selective serotonin reuptake inhibitor (SSRI). nafdac.gov.ngmedchemexpress.com The metabolite demonstrates high selectivity for the serotonin transporter over other monoamine transporters. nih.govvulcanchem.com
Key findings from in vitro studies include:
Potency: Functional studies indicate that N-Desmethyl Dapoxetine is equipotent to Dapoxetine in its ability to inhibit serotonin reuptake. medsinfo.com.au Its IC50 value for the serotonin transporter is reported as < 1.0 nM. nafdac.gov.ng
Metabolism: Studies using human liver microsomes have identified N-dealkylation as a primary metabolic pathway for Dapoxetine, leading to the formation of N-Desmethyl Dapoxetine. mdpi.com This biotransformation is primarily carried out by cytochrome P450 enzymes, including CYP2D6 and CYP3A4. medsinfo.com.aumdpi.comkarger.com
The following table summarizes the comparative inhibitory potency of Dapoxetine and its metabolites from in vitro studies.
| Compound | Transporter | Inhibitory Potency (IC50) | Potency Relative to Dapoxetine |
| Dapoxetine | Serotonin (SERT) | 1.12 nM nafdac.gov.ng | - |
| Norepinephrine (NET) | 202 nM nih.gov | - | |
| Dopamine (DAT) | 1720 nM nih.gov | - | |
| N-Desmethyl Dapoxetine (DED) | Serotonin (SERT) | < 1.0 nM nafdac.gov.ng | Equipotent nafdac.gov.ngmedsinfo.com.au |
| Didesmethyldapoxetine | Serotonin (SERT) | 2.0 nM nafdac.gov.ng | ~50% of Dapoxetine nafdac.gov.ngmedsinfo.com.au |
| Dapoxetine-N-oxide | Serotonin (SERT) | 282 nM nafdac.gov.ng | Weakly active/Inactive nafdac.gov.ngmedsinfo.com.au |
Ex Vivo Characterization
Advanced Analytical Methodologies for N Desmethyl Dapoxetine Hcl
Chromatographic Techniques for Separation and Quantification of N-Desmethyl Dapoxetine (B195078) HCl
Chromatographic methods are fundamental for separating N-Desmethyl Dapoxetine HCl from its parent compound, Dapoxetine, and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
A common approach utilizes a reversed-phase C18 column. ijrpc.comresearchgate.net For instance, a Hypersil BDS C18 column (250×4.6 mm, 5μ) can be employed with a mobile phase consisting of a triethylamine (B128534) buffer and acetonitrile (B52724) (pH adjusted to 6.0 with orthophosphoric acid) in a 20:80 ratio. researchgate.net Another method uses a Phenomenex Luna C18 column (250mm×4.6 mm, 5µm) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. ijrpc.com
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ijrpc.com For example, a validated method for Dapoxetine and its impurities demonstrated linearity from the quantitation limit (QL) to 200% of the sample concentration. ijrpc.com Stability-indicating HPLC methods have also been developed to determine Dapoxetine HCl in the presence of its degradation products, with the analyte being eluted at 5.8 min using a gradient system. nih.gov
Table 1: HPLC Method Parameters for Dapoxetine and Related Impurities
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Phenomenex Luna C18 (250mm×4.6 mm, 5µm) | Hypersil BDS C18 (250×4.6 mm, 5μ) |
| Mobile Phase A | 0.1% trifluoroacetic acid in water | Triethylamine buffer (pH 6.0) |
| Mobile Phase B | 0.1% trifluoroacetic acid in acetonitrile | Acetonitrile |
| Ratio | Not specified | 20:80 (Buffer:Acetonitrile) |
| Validation | ICH guidelines | Not specified |
| Linearity | QL to 200% for impurities | Not specified |
This table is based on data from multiple sources. ijrpc.comresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to improved chromatographic efficiency.
UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the simultaneous determination of Dapoxetine and its metabolites, including N-Desmethyl Dapoxetine, in biological matrices like human plasma. researchgate.netnih.gov A typical method involves protein precipitation for sample preparation, followed by separation on a UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm). nih.govkarger.com The mobile phase often consists of a gradient of acetonitrile and 0.1% formic acid in water. nih.govkarger.com This approach allows for a short analytical run time, often around 4.0 minutes. nih.gov
Validated UPLC-MS/MS methods have demonstrated linearity for N-Desmethyl Dapoxetine in human plasma within a concentration range of 0.1–5.0 ng/mL. nih.gov The lower limit of quantification for N-Desmethyl Dapoxetine has been reported to be as low as 0.2 ng/ml. karger.com
Gas Chromatography (GC) Approaches for Specific Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of drug metabolites. However, due to the polar nature and low volatility of compounds like N-Desmethyl Dapoxetine, derivatization is typically required prior to GC analysis. sigmaaldrich.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com
For amines, derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed to form more stable derivatives. sigmaaldrich.com While specific GC methods for this compound are not extensively detailed in the provided search results, the general principles of GC analysis for aromatic amines suggest that after derivatization, separation can be achieved on a capillary column, followed by detection using a mass spectrometer (GC-MS). nih.gov This approach offers high sensitivity and resolving power. nih.gov
Mass Spectrometric Approaches for this compound Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for quantifying N-Desmethyl Dapoxetine in complex biological fluids. researchgate.netbue.edu.eg These methods often employ an electrospray ionization (ESI) source in the positive ion mode. nih.gov
For quantification, multiple reaction monitoring (MRM) is utilized, where specific precursor-to-product ion transitions are monitored. For N-Desmethyl Dapoxetine, a common MRM transition is m/z 292.2 → 261.2. nih.gov Deuterated internal standards, such as N-Desmethyl Dapoxetine-d7, are often used to ensure accuracy and precision. nih.govveeprho.com
LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Dapoxetine and its metabolites in human plasma, with linear ranges for N-Desmethyl Dapoxetine typically observed from 0.25 to 100.0 ng/mL. researchgate.netnih.gov
Table 2: LC-MS/MS Parameters for N-Desmethyl Dapoxetine Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (N-Desmethyl Dapoxetine) | m/z 292.2 → 261.2 |
| MRM Transition (Dapoxetine) | m/z 306.3 → 261.2 |
| MRM Transition (Dapoxetine-N-oxide) | m/z 322.2 → 261.2 |
| Linearity Range (N-Desmethyl Dapoxetine) | 0.1 - 5.0 ng/mL |
| Internal Standard | Carbamazepine or Desmethyl Dapoxetine-d7 |
This table is compiled from data found in multiple research articles. researchgate.netnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and the confirmation of elemental compositions. longdom.orgnih.gov HRMS can distinguish between ions with very small mass differences, aiding in the identification of metabolites and degradation products. longdom.org
In the context of N-Desmethyl Dapoxetine, HRMS can be used to confirm its molecular formula by providing an exact mass measurement. This technique, often coupled with fragmentation analysis (MS/MS), allows for the detailed structural characterization of the metabolite and any related impurities. nih.gov The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, is crucial for separating the analyte signal from matrix interferences, thereby enhancing the reliability of identification. mdpi.com
Applications of Deuterated this compound as an Internal Standard
In the realm of quantitative bioanalysis and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Deuterated analogs of this compound, such as rac-N-Desmethyl Dapoxetine-D7 HCl and rac-N-Demethyl Dapoxetine-d3 HCl, serve this essential role. veeprho.comalentris.org These compounds are utilized as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to ensure reliable quantification of N-Desmethyl Dapoxetine in complex biological matrices such as plasma. veeprho.comveeprho.com
In mass spectrometry, the distinct mass difference between the analyte and the deuterated standard allows for their simultaneous measurement without interference. For example, in an HPLC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A study reported using the transition of m/z 306.2–157.2 for dapoxetine and m/z 313.2–164.2 for its d7-labeled internal standard, showcasing the specificity of this approach. mdpi.com
| Deuterated Compound | Application | Analytical Technique | Benefit |
| rac-N-Desmethyl Dapoxetine-D7 (HCl) | Internal Standard | Mass Spectrometry, Liquid Chromatography | Improves accuracy and precision of quantification in biological samples. veeprho.com |
| Dapoxetine-D7 HCl | Internal Standard | HPLC-MS/MS | Ensures reliable analysis in therapeutic drug monitoring and pharmacokinetic studies. veeprho.commdpi.com |
| rac N-Demethyl Dapoxetine-d3 HCl | Internal Standard | Research | Labeled analog for use in quantitative analysis. alentris.org |
Spectroscopic Techniques for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound and its related impurities. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to confirm the molecular structure and assign specific proton and carbon signals.
NMR is frequently used in the characterization of process-related impurities and degradation products found in dapoxetine active pharmaceutical ingredients (API). ijrpc.com For instance, detailed NMR analysis was instrumental in identifying and characterizing unknown impurities that arise during the synthesis or degradation of dapoxetine. nih.gov One study successfully elucidated the structures of geometrical isomers of cinnamyloxynaphtalenes, which were identified as degradation products formed via the Cope elimination of dapoxetine-N-oxide, a major oxidative metabolite. nih.gov Such studies provide spectral fingerprints that are crucial for identifying these substances in routine quality control. While specific NMR data for this compound is not extensively published in readily available literature, the spectral characteristics can be inferred from the known structure of dapoxetine and related impurities. The key difference would be the presence of a signal corresponding to a single methyl group attached to the nitrogen, as opposed to the two methyl groups in the parent dapoxetine.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the characterization of this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features, including N-H stretching for the secondary amine, aromatic C-H stretching from the naphthalene (B1677914) and phenyl rings, C-O-C stretching of the ether linkage, and C-N stretching. FTIR spectroscopy is often used to confirm the structural integrity of the compound by comparing its spectral signature to a reference standard. walshmedicalmedia.com It has been used to identify degradation products of dapoxetine, such as (+)-N, N-dimethyl-1-phenyl-3-propanolamine, by analyzing changes in the characteristic peaks. walshmedicalmedia.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze compounds with chromophoric groups. The this compound molecule contains naphthalene and phenyl rings, which are strong chromophores, resulting in characteristic UV absorption. Studies on the parent compound, dapoxetine, have reported several absorption maxima (λmax). Depending on the solvent used, these maxima are observed at different wavelengths. For example, in methanol, dapoxetine exhibits absorbance maxima at approximately 291 nm or 292 nm. scielo.org.zaresearchgate.netjpsbr.org Other studies have reported maxima at 210 nm and 230 nm. scielo.org.za In a phosphate (B84403) buffer solution (pH 6.8), a λmax of 204 nm was observed. ijpsr.com Since the core chromophoric system remains the same in N-Desmethyl Dapoxetine, its UV spectrum is expected to be very similar to that of dapoxetine. This property is exploited in UV-based quantitative methods like HPLC-UV. ptfarm.pl
| Spectroscopic Technique | Application for this compound | Key Findings/Reported Data (for Dapoxetine) |
| UV-Vis Spectroscopy | Quantification and detection in HPLC methods. | λmax at ~291 nm in methanol. scielo.org.zajpsbr.org |
| λmax at 204 nm in pH 6.8 PBS. ijpsr.com | ||
| Infrared (IR) Spectroscopy | Functional group identification and structural confirmation. | Used to confirm structure of degradation products. nih.govwalshmedicalmedia.com |
Impurity Profiling and Characterization of this compound as a Process-Related Impurity
Identification of Related Substances in Dapoxetine Synthesis and Degradation Pathways
This compound is a known metabolite and a key process-related impurity of Dapoxetine. vulcanchem.compharmaffiliates.com Its presence in the final drug product must be monitored and controlled. Impurity profiling studies aim to identify and characterize all potential impurities, including starting materials, by-products, intermediates, and degradation products.
Several related substances in dapoxetine have been identified through various analytical techniques. Besides N-Desmethyl Dapoxetine, other significant impurities include Dapoxetine N-Oxide and N,N-didesmethyl dapoxetine. pharmaffiliates.com Dapoxetine N-Oxide is recognized as a major product of both oxidative and metabolic degradation. nih.gov Further degradation of the N-oxide can lead to the formation of other impurities, such as cinnamyloxynaphthalene isomers, through a process known as Cope elimination. nih.gov
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to understand the degradation pathways of dapoxetine. ijrpc.comptfarm.pl Studies have shown that dapoxetine is susceptible to oxidation and can degrade under acidic and basic conditions. ptfarm.plwho.int One identified acid degradation product is (+)-N, N-dimethyl-1-phenyl-3-propanolamine, which results from the cleavage of the ether bond. walshmedicalmedia.com The identification of these impurities is crucial for developing robust manufacturing processes and ensuring the quality and stability of the final drug product.
| Impurity Name | Type | Origin |
| N-Desmethyl Dapoxetine | Metabolite / Process-Related Impurity | Demethylation of Dapoxetine. vulcanchem.com |
| Dapoxetine N-Oxide | Degradation / Metabolite | Oxidation of Dapoxetine. nih.govpharmaffiliates.com |
| N,N-Didesmethyl Dapoxetine | Metabolite / Impurity | Demethylation of Dapoxetine. |
| 1-(2E)-cinnamyloxynaphthalene | Degradation Product | Cope elimination of Dapoxetine N-Oxide. nih.gov |
| (+)-N, N-dimethyl-1-phenyl-3-propanolamine | Degradation Product | Acid hydrolysis of Dapoxetine. walshmedicalmedia.com |
Development of Stability-Indicating Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is essential that the method can separate and quantify the API from its degradation products and any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods for dapoxetine and its related substances, including this compound. ijrpc.comptfarm.pl These methods typically use a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. ijrpc.comptfarm.pl The method's specificity is demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, peroxide, heat, and light. ijrpc.comptfarm.pl The results from these studies help to establish the degradation profile of the drug.
For example, a validated HPLC method was developed to identify and quantify three process-related impurities in Dapoxetine HCl. ijrpc.com The method was proven to be specific, as it could separate the main compound from all impurities generated during stress testing. The validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpc.comptfarm.pl A typical stability-indicating HPLC method for dapoxetine showed the drug to be susceptible to oxidation and slight degradation under acid/alkali conditions, but stable to heat and UV light. ptfarm.pl The development of such robust methods is a regulatory requirement and is vital for the quality control of dapoxetine drug products during their shelf life.
Quantitative Analysis of this compound in Complex Matrices
The accurate quantification of this compound, a primary metabolite of Dapoxetine, in complex biological matrices is crucial for pharmacokinetic and metabolic studies. Advanced analytical methodologies, particularly those combining liquid chromatography with mass spectrometry, have been developed to achieve the high sensitivity and selectivity required for measuring the low concentrations typical of metabolites in biological fluids like human plasma.
Research has led to the validation of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the simultaneous determination of Dapoxetine and its major metabolites, including N-Desmethyl Dapoxetine (also referred to as desmethyldapoxetine). researchgate.netnih.gov These methods are essential for characterizing the pharmacokinetic profile of the parent drug and its metabolites following administration.
One such validated UPLC-MS/MS method allows for the rapid and sensitive quantification of N-Desmethyl Dapoxetine in human plasma. researchgate.netnih.gov The sample preparation involves a straightforward protein precipitation step, which is efficient for high-throughput analysis. researchgate.netnih.gov The chromatographic separation is performed on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution of 0.1% formic acid. researchgate.netnih.gov This approach ensures a short analytical run time of only 4.0 minutes. researchgate.netnih.gov
Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netnih.gov The method's specificity is ensured by monitoring a specific multiple reaction monitoring (MRM) transition for N-Desmethyl Dapoxetine, which has been identified as m/z 292.2→261.2. researchgate.netnih.gov
The validation of this method has demonstrated excellent performance characteristics. It is linear over a concentration range of 0.1 to 5.0 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. researchgate.net The intra-day and inter-day precision and accuracy were reported to be within the acceptable limit of ±15%. researchgate.netnih.gov Such validated methods have been successfully applied in clinical pharmacokinetic studies. researchgate.netnih.gov
In addition to plasma, other complex matrices such as human liver microsomes (HLM) are used to study the hepatic metabolism of drugs. mdpi.com High-resolution LC-MS systems, such as those utilizing ultra-high-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF), have been employed to identify and quantify Dapoxetine's biotransformation products, confirming N-dealkylation as a primary metabolic pathway. mdpi.com In these in-vitro systems, quantitative analysis of metabolites like N-Desmethyl Dapoxetine is performed using the extracted ion current (EIC) chromatograms from the high-resolution mass spectrometry data. mdpi.com
Table 1: UPLC-MS/MS Method Parameters for N-Desmethyl Dapoxetine Analysis in Human Plasma
| Parameter | Details | Reference |
| Matrix | Human Plasma | researchgate.netnih.gov |
| Analytical Method | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.netnih.gov |
| Sample Preparation | Protein Precipitation | researchgate.netnih.gov |
| Chromatographic Column | Acquity UPLC BEH C18 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | researchgate.netnih.gov |
| Detection Mode | Electrospray Ionization (ESI), Positive Ion | researchgate.netnih.gov |
| MRM Transition | m/z 292.2 → 261.2 | researchgate.netnih.gov |
| Internal Standard | Carbamazepine | researchgate.net |
| Run Time | 4.0 minutes | researchgate.netnih.gov |
Table 2: Validation Data for Quantitative Analysis of N-Desmethyl Dapoxetine in Human Plasma
| Parameter | Finding | Reference |
| Linearity Range | 0.1 - 5.0 ng/mL | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | researchgate.net |
| Accuracy | Within ±15% | researchgate.netnih.gov |
| Precision | Within ±15% | researchgate.netnih.gov |
Future Research Directions and Emerging Areas in N Desmethyl Dapoxetine Hcl Study
Exploration of Undiscovered Metabolic Pathways or Bioactive Metabolites
Dapoxetine (B195078) undergoes extensive metabolism in the liver and kidneys, primarily through N-oxidation, N-demethylation, and other pathways, producing metabolites like N-Desmethyl Dapoxetine and Didesmethyl Dapoxetine. researchgate.net While N-Desmethyl Dapoxetine is known to be roughly equipotent to its parent compound, Dapoxetine, the complete metabolic map and the bioactivity of all downstream products are not fully elucidated. wikipedia.org
Future research is poised to explore these lesser-known metabolic routes. A study using human liver microsomes identified eleven biotransformation products of dapoxetine, eight of which were previously unreported. nih.gov The primary metabolic reactions were identified as N-dealkylation, hydroxylation, N-oxidation, and dearylation. nih.gov Further investigations could focus on:
Secondary and Tertiary Metabolites: Characterizing the products of further metabolism of N-Desmethyl Dapoxetine, such as N-didesmethyldapoxetine and hydroxylated derivatives like N-desmethyl-4-hydroxydapoxetine. researchgate.netnih.govmdpi.com A comprehensive understanding of their pharmacokinetic and pharmacodynamic profiles is crucial.
Enzyme Contributions: While CYP2D6, CYP3A4, and flavin-containing monooxygenase 1 are known to be involved, the specific contributions of these and potentially other enzymes to the formation and clearance of N-Desmethyl Dapoxetine and its subsequent metabolites warrant deeper investigation. researchgate.netwikipedia.orgvulcanchem.com
An in silico toxicity analysis has suggested that didesmethylation could increase the carcinogenic potential of dapoxetine metabolites, highlighting the importance of fully characterizing all metabolic pathways. nih.gov
Advanced Analytical Techniques for Trace Analysis and Metabolomics of N-Desmethyl Dapoxetine HCl
The detection and quantification of this compound, especially at trace levels in biological matrices, are critical for pharmacokinetic studies and metabolomics research. Current methods often employ sophisticated techniques, but there is always room for improvement in sensitivity, specificity, and efficiency.
Emerging analytical trends include:
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-ESI-Q-TOF (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) are considered the gold standard for metabolite identification due to their high sensitivity and efficiency in detecting trace-level compounds. nih.gov
Metabolomics-Based Data Analysis: The development of data analysis approaches that combine time-course experiments and stable isotope tracing can aid in the identification of drug metabolites from complex datasets generated by high-resolution mass spectrometry. nih.gov
Novel Sensor Platforms: Research into electrochemical sensors, such as those using cesium-gold nanoparticles on screen-printed electrodes, offers a cost-effective and portable alternative for the rapid detection of dapoxetine and its metabolites in samples like human urine. vulcanchem.comacs.orgresearchgate.net These platforms have shown high sensitivity with low limits of detection. vulcanchem.comacs.org
Improved Chromatographic Methods: Continuous efforts are being made to develop faster and more efficient liquid chromatography methods, such as UPLC-MS/MS, for the simultaneous determination of dapoxetine and its major metabolites. researchgate.netkarger.comresearchgate.netnih.gov These methods aim for shorter run times and high precision, which are essential for high-throughput analysis in clinical studies. researchgate.net
| Technique | Sample Matrix | Key Advantages | Reported Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | High sensitivity and specificity for simultaneous analysis of dapoxetine and N-Desmethyl Dapoxetine. | 0.2 ng/mL (N-Desmethyl Dapoxetine) | karger.com |
| LC-ESI-Q-TOF | Human Liver Microsomes | Gold standard for identifying novel, trace-level metabolites. | Not specified | nih.gov |
| Electrochemical Sensor (Cs-Au nanoparticles) | Human Urine | Cost-effective, portable, and rapid with a wide linear range. | 8.33 x 10⁻⁸ M (Dapoxetine) | acs.org |
| RP-HPLC | Bulk Drug/Tablets | Rapid, simple, and economical for quality control. | Not specified | researchgate.net |
Computational Chemistry and Molecular Modeling for this compound Interactions
Computational chemistry and molecular modeling are powerful tools for predicting and understanding the interactions of small molecules with biological targets. kallipos.grnih.gov For this compound, these methods can provide insights that are difficult to obtain through experimental means alone.
Future research directions in this area include:
Binding Site Analysis: Detailed molecular docking studies to compare the binding modes of N-Desmethyl Dapoxetine and other metabolites with the serotonin (B10506) transporter (SERT). This can help to rationalize the observed equipotent activity of N-Desmethyl Dapoxetine and the weaker activity of metabolites like dapoxetine N-oxide. wikipedia.orgvulcanchem.com
Structure-Activity Relationship (SAR) Studies: Using computational models to predict the activity of hypothetical or newly discovered metabolites. This can guide synthetic efforts towards more potent or selective compounds.
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying combined QM/MM calculations to study the enzymatic reactions involved in the metabolism of dapoxetine, such as the N-demethylation process catalyzed by cytochrome P450 enzymes. vulcanchem.comnih.govresearchgate.net This can elucidate the mechanism and energetics of these transformations.
DNA Interaction Studies: While a study on dapoxetine's interaction with calf thymus DNA suggested a non-intercalative groove binding, similar computational studies on N-Desmethyl Dapoxetine could clarify its potential for DNA interaction. scielo.org.za
These computational approaches, when combined with experimental data, can accelerate the understanding of the molecular basis for the activity and metabolism of this compound. kallipos.gr
Role of this compound as a Chemical Probe in Serotonin Research
Given that N-Desmethyl Dapoxetine is an active metabolite that inhibits serotonin reuptake, it holds potential as a research tool or chemical probe to investigate the serotonin system. wikipedia.org
Future applications could involve:
Radiolabeling: The synthesis of radiolabeled N-Desmethyl Dapoxetine (e.g., with Carbon-11 or Deuterium) could enable its use in advanced neuroimaging techniques like Positron Emission Tomography (PET). medchemexpress.comnih.govsynzeal.com This would allow for the in vivo visualization and quantification of serotonin transporters in the brain, building on preliminary PET studies conducted with [11C]dapoxetine. vulcanchem.comnih.gov
Comparative Pharmacology: Using N-Desmethyl Dapoxetine alongside dapoxetine and other SSRIs in comparative studies to dissect the specific roles of different serotonin transporter ligands in modulating neuronal circuits.
Investigating Transporter Dynamics: As a potent inhibitor, N-Desmethyl Dapoxetine can be used in in vitro and in vivo experiments to study the regulation, trafficking, and function of the serotonin transporter under various physiological and pathological conditions.
The development of such research tools would be invaluable for advancing our fundamental understanding of serotonergic neurotransmission and its role in various neurological processes. vulcanchem.com
Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability
While methods for the synthesis of dapoxetine and its metabolites exist, there is a continuous drive to develop new routes that are more efficient, cost-effective, and environmentally friendly. beilstein-journals.orgpatsnap.comresearchgate.net
Emerging areas in the synthesis of this compound include:
Catalytic Methods: Exploring novel catalytic systems for the key synthetic steps, such as the N-demethylation of dapoxetine or the construction of the chiral amino alcohol core. This could lead to higher yields and milder reaction conditions.
Green Chemistry Principles: Applying principles of green chemistry to reduce the environmental impact of the synthesis. This could involve using less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.
Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis. Flow chemistry can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.
| Approach | Key Features | Reported Overall Yield | Reference |
|---|---|---|---|
| Asymmetric Synthesis via Chiral Auxiliary | Uses (S)-tert-butanesulfinamide; 5 linear steps. | 33.5% | beilstein-journals.org |
| Sharpless Asymmetric Epoxidation | Uses readily available trans-cinnamyl alcohol; 6 steps. | 35% | wikipedia.org |
| Chiral Resolving Agent | Traditional method involving resolution of a racemic mixture. | Often lower yield and less efficient. | patsnap.com |
The continuous innovation in synthetic organic chemistry will undoubtedly lead to more elegant and practical methods for preparing this compound, facilitating further research and potential applications.
Q & A
Q. How can N-Desmethyl Dapoxetine HCl be identified and characterized in pharmaceutical formulations?
Methodological Answer:
- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 6.8) in a 60:40 ratio. Detect at 226 nm, referencing retention times against USP standards .
- Spectroscopic Confirmation : Validate structural integrity via FTIR (4000–550 cm⁻¹) to compare functional group signatures (e.g., amine, aromatic C-H stretches) with reference spectra .
- Quantification : Apply the USP acceptance criteria (97.0–102.0% purity) using peak area normalization relative to a certified reference standard .
Q. What are the common synthetic pathways and optimization strategies for this compound?
Methodological Answer:
- Demethylation of Dapoxetine : Catalyze demethylation using cytochrome P450 enzymes (e.g., CYP3A4) in vitro or via chemical reagents like boron tribromide. Monitor reaction progress with LC-MS to confirm the loss of a methyl group (Δm/z = 14) .
- Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Verify purity via differential scanning calorimetry (DSC) to detect melting point deviations (>2°C indicates impurities) .
Q. What are the key stability-indicating parameters and degradation products of this compound?
Methodological Answer:
- Stress Testing : Expose the compound to oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux hours) conditions. Monitor degradation using stability-indicating HPLC methods .
- Degradation Products : Major impurities include N,N-didesmethyl dapoxetine (m/z 277.37) and oxidation byproducts (e.g., N-oxide derivatives). Quantify using validated impurity profiling protocols with ≤0.1% acceptance thresholds .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved and quantified?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane:ethanol (80:20) + 0.1% diethylamine. Resolve R- and S-isomers (CAS 19357-36-7) with a resolution factor ≥2.0 .
- Data Interpretation : Apply the USP enantiomeric purity criteria (≤0.5% for individual isomers) and validate method robustness via inter-day precision testing (RSD <2%) .
Q. How to validate a bioanalytical method for quantifying this compound in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS Optimization : Use deuterated internal standards (e.g., d6-dapoxetine) to correct for matrix effects. Calibrate over 1–100 ng/mL with a quadratic regression model (R² >0.99) .
- Cross-Validation : Compare results against HPLC-UV data to resolve discrepancies caused by metabolite interference (e.g., glucuronide conjugates) .
Q. How to address cross-contamination with structurally similar impurities during synthesis?
Methodological Answer:
- Process Controls : Implement in-process checks using HPTLC (silica gel 60 F254 plates) with chloroform:methanol (9:1) to detect intermediates like N-didesmethyl dapoxetine (Rf = 0.45) .
- Containment Strategies : Use dedicated reactors for demethylation steps and validate cleaning protocols via swab testing (≤10 ppm residue limit) .
Q. How to analyze discrepancies in pharmacokinetic data for this compound?
Methodological Answer:
- Source Investigation : Check for polymorphic variations (e.g., hydrate vs. anhydrous forms) via X-ray diffraction. Correlate solubility differences with bioavailability outcomes .
- Statistical Reconciliation : Apply ANOVA to batch data and exclude outliers using Grubbs’ test (α = 0.05). Re-evaluate study design for confounding variables (e.g., CYP2D6 polymorphisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
